molecular formula C14H12Cl3N3O2 B2565962 N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide CAS No. 165058-96-8

N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide

Cat. No.: B2565962
CAS No.: 165058-96-8
M. Wt: 360.62
InChI Key: MMZJOKITLIJYJC-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide is a synthetic compound featuring a trichloroethyl backbone conjugated with a benzamide group and a substituted pyrimidinone ring. The trichloroethyl moiety is known for its electron-withdrawing properties, which enhance stability and influence reactivity in chemical and biological systems .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3N3O2/c1-9-7-11(21)20(8-18-9)13(14(15,16)17)19-12(22)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZJOKITLIJYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-methyl-6-oxopyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds, followed by their subsequent reactions to form the final product. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of trichloroethyl benzamide derivatives. Below is a comparison with structurally related compounds from the evidence:

Compound Substituents Key Differences Potential Applications
N-[2,2,2-Trichloro-1-(4-Methyl-6-Oxopyrimidin-1-yl)Ethyl]Benzamide (Target) 4-Methyl-6-oxopyrimidin-1-yl Pyrimidinone ring with keto group; moderate polarity Antiviral, enzyme inhibition
4-Chloro-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Benzamides () Arylthioureido group Thiourea linkage instead of pyrimidinone; increased sulfur reactivity Pesticide intermediates, antimicrobial agents
N-[2-(2-Benzothiazolylamino)Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide (, Compound 55) Benzothiazole and thienylmethylthio groups Heteroaromatic and sulfur-rich side chains; higher lipophilicity Anticancer, antiplatelet therapies
N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Carboxamides () 1,3,4-Thiadiazole core Nitrogen-sulfur heterocycle; enhanced metabolic stability Antimicrobial, antitumor agents

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Target Compound: The pyrimidinone ring may mimic purine/pyrimidine bases, enabling interactions with enzymes or nucleic acids. This is seen in structurally related antiviral and antitumor agents .
  • Analogues :
    • Arylthioureido derivatives () exhibit pesticidal activity due to sulfur-mediated enzyme inhibition .
    • Thiadiazole derivatives () show broad-spectrum antimicrobial activity via disruption of bacterial cell membranes .

Physicochemical Data

Property Target Compound Arylthioureido Analogues Thiadiazole Analogues
Molecular Weight ~420 g/mol (estimated) 380–450 g/mol 350–400 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 3.0–3.5 (high) 2.0–2.8 (moderate)
Solubility Low in water; DMSO-soluble Similar to target Improved aqueous solubility

Biological Activity

N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C13H12Cl3N3O3
  • Molecular Weight: 396.7 g/mol

The biological activity of this compound is attributed to its structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth. The sulfonamide group within the compound may inhibit bacterial enzymes involved in folate synthesis, leading to antimicrobial effects. Additionally, it may interact with specific molecular targets in cancer cells, disrupting essential biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. The mechanism appears to involve the inhibition of folate synthesis pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The compound was found to decrease cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure . The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli, S. aureus

Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound against breast cancer cells (MCF7). The findings suggested that treatment with 25 µM led to a significant increase in apoptotic cells compared to control groups .

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF72545
HeLa3040

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